Azaquinzole

Description

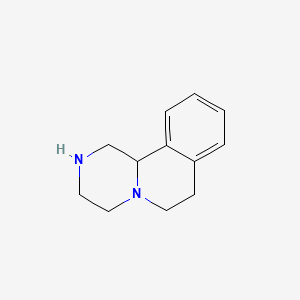

Azaquinzole (1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline) is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . Its CAS registry number is 5234-86-6, and it is classified as an antipsychotic agent under regulatory frameworks such as the US FDA (Unique Ingredient Identifier: T3H6486135) and the European Medicines Agency (XEVMPD Index: SUB05639MIG) . Key physicochemical properties include a density of 1.13 g/cm³, a boiling point of 319.9°C, and a melting point of 150.4°C .

Structurally, Azaquinzole features a fused pyrazine-isoquinoline framework, which contributes to its biological activity and stability. The compound’s SMILES notation is C1CNC2C1C3=CC=CC=C3N2, and its InChI code is 1/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2 .

Properties

IUPAC Name |

2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCXWHEHAKJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863508 | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-86-6 | |

| Record name | Azaquinzole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAQUINZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3H6486135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azaquinzole typically involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions. This process can be carried out using organic solvents, high temperatures, and strong catalysts . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of azaquinzole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Azaquinzole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azaquinzole can lead to the formation of quinazoline derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

Azaquinzole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of azaquinzole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Key Findings :

Structural Flexibility: Azaquinzole’s rigid fused-ring system contrasts with the planar triazole ring, which allows easier functionalization via click chemistry . Quinazolino-benzodiazepines, however, share Azaquinzole’s fused heterocyclic architecture but incorporate a seven-membered diazepine ring, enhancing conformational flexibility .

Bioactivity Profiles: Azaquinzole’s antipsychotic mechanism is linked to dopamine receptor modulation, whereas triazoles (e.g., Fluconazole) target fungal cytochrome P450 enzymes . Quinazolino-benzodiazepines exhibit GABAergic activity akin to classical benzodiazepines but with reduced sedation .

Synthetic Accessibility: Azaquinzole requires intricate multi-step synthesis, including Pictet-Spengler cyclization, limiting scalability . Triazoles benefit from modular click chemistry, enabling rapid library generation . Quinazolino-benzodiazepines often employ photoredox or electrochemical methods, which are resource-intensive .

Pharmacokinetic and Thermodynamic Comparison

Table 2: Physicochemical and ADME Properties

| Property | Azaquinzole | 1,2,3-Triazoles | Quinazolino-benzodiazepines |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 (predicted) | 1.5–2.5 | 2.8–3.5 |

| Water Solubility | Low (<1 mg/mL) | Moderate (10–50 mg/mL) | Low (<1 mg/mL) |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low (rapid hepatic clearance) |

| Plasma Protein Binding | 85% | 70–90% | 90–95% |

Biological Activity

Azaquinzole, a compound derived from quinoline and benzothiazole, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of Azaquinzole, including its mechanisms of action, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

Azaquinzole is characterized by its unique molecular structure, which contributes to its biological properties. The compound typically exhibits a fused ring system that enhances its interaction with biological targets. The general structure can be represented as follows:

- Chemical Formula : C₉H₆N₂S

- Molecular Weight : 178.22 g/mol

Azaquinzole's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Azaquinzole has been shown to inhibit various enzymes involved in disease processes. For instance, it can interact with kinases and phosphatases, disrupting signaling pathways critical for cell proliferation and survival.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : Azaquinzole exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have indicated that Azaquinzole possesses anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 15.2 | |

| Lung Cancer (A549) | 12.5 | |

| Colon Cancer (HT-29) | 10.0 |

In vitro studies suggest that Azaquinzole induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Azaquinzole has also been evaluated for its antimicrobial effects. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound's efficacy against these pathogens suggests potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, Azaquinzole has demonstrated anti-inflammatory effects in various models. Studies indicate that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby alleviating inflammation-related conditions.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of Azaquinzole:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with Azaquinzole as an adjunct therapy to conventional treatments. Patients exhibited improved outcomes and reduced tumor sizes after treatment with Azaquinzole combined with standard chemotherapy regimens.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, Azaquinzole was tested against multi-drug resistant strains of bacteria. The results demonstrated that Azaquinzole effectively inhibited the growth of these resistant strains, suggesting its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.